![molecular formula C21H26ClN B14494046 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride CAS No. 62972-25-2](/img/structure/B14494046.png)
2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Diphenylethyl)-1-azabicyclo[222]octane;hydrochloride is a compound that belongs to the class of bicyclic amines It is known for its unique structure, which includes a bicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a starting material. DABCO is a versatile reagent that can undergo various transformations to yield the desired compound. One common method involves the reaction of DABCO with 2,2-diphenylethyl bromide under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bicyclic amine can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the bicyclic framework .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound that serves as a precursor in the synthesis of 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride.
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic framework and have similar chemical properties.
Uniqueness
This compound is unique due to the presence of the 2,2-diphenylethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
62972-25-2 |
|---|---|
Molekularformel |
C21H26ClN |
Molekulargewicht |
327.9 g/mol |
IUPAC-Name |
2-(2,2-diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-3-7-18(8-4-1)21(19-9-5-2-6-10-19)16-20-15-17-11-13-22(20)14-12-17;/h1-10,17,20-21H,11-16H2;1H |
InChI-Schlüssel |
CFJRNBLUSLLEMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1CC2CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


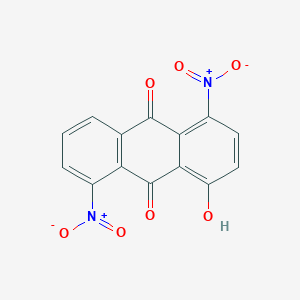
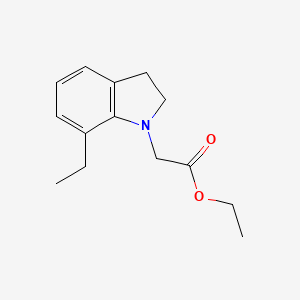
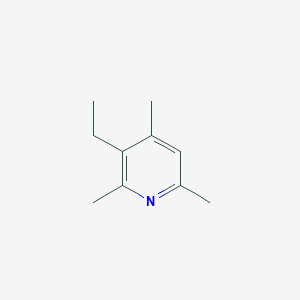
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)

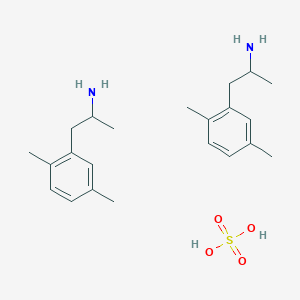
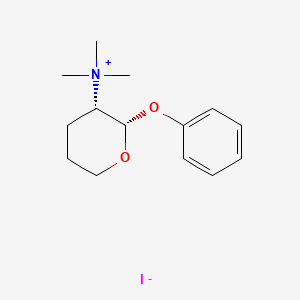
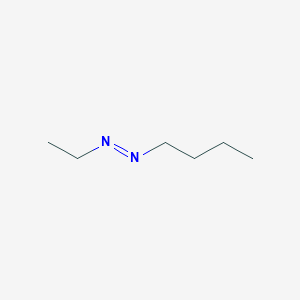

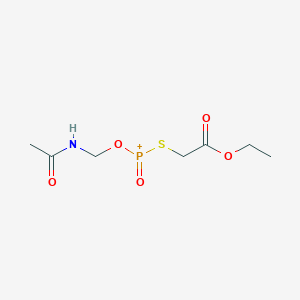
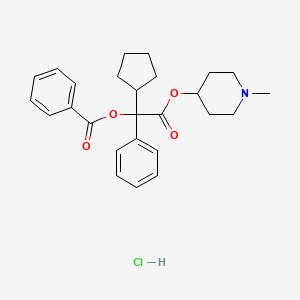
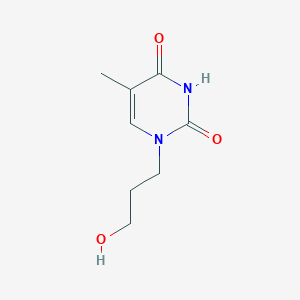

![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
